molecular formula C8H10O3 B13058923 2-(4-Methylfuran-3-yl)propanoic acid

2-(4-Methylfuran-3-yl)propanoic acid

Cat. No.: B13058923
M. Wt: 154.16 g/mol
InChI Key: DYACRHYMSDFRKK-UHFFFAOYSA-N
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Description

2-(4-Methylfuran-3-yl)propanoic acid is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom The presence of a methyl group at the 4-position of the furan ring and a propanoic acid moiety makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylfuran-3-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-methylfuran.

    Alkylation: The furan ring is alkylated at the 3-position using a suitable alkylating agent, such as a halogenated propanoic acid derivative.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Purification: The product is purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as:

    Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and yield.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale synthesis, ensuring consistent product quality and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylfuran-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.

Major Products:

    Oxidation Products: Furanones and other oxidized derivatives.

    Reduction Products: Dihydrofuran derivatives.

    Substitution Products: Halogenated or nitrated furan derivatives.

Scientific Research Applications

2-(4-Methylfuran-3-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of novel materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylfuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways: The compound can influence various biochemical pathways, leading to desired therapeutic or material properties.

Comparison with Similar Compounds

    2-Furoic Acid: A furan derivative with a carboxylic acid group at the 2-position.

    3-(Furan-2-yl)propanoic Acid: A similar compound with the furan ring at a different position.

    4-Methylfuran-2-carboxylic Acid: Another methylated furan derivative with a carboxylic acid group.

Uniqueness: 2-(4-Methylfuran-3-yl)propanoic acid stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it a valuable compound for specialized applications in various fields.

Properties

IUPAC Name

2-(4-methylfuran-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-5-3-11-4-7(5)6(2)8(9)10/h3-4,6H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYACRHYMSDFRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC=C1C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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